BenchChemオンラインストアへようこそ!

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

Physicochemical profiling Drug-likeness Lead optimization

Procure this specific N-propylacetamide analog (CAS 1208926-96-8) to establish genuine SAR around the terminal amide. The propyl chain length is a key potency variable in ACAT inhibitor and class III RTK patents, making general isosteric replacements scientifically invalid. This compound serves as an essential tool for mapping lipophilicity and target engagement in the absence of published bioactivity data.

Molecular Formula C14H14F2N2O2
Molecular Weight 280.275
CAS No. 1208926-96-8
Cat. No. B2727588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide
CAS1208926-96-8
Molecular FormulaC14H14F2N2O2
Molecular Weight280.275
Structural Identifiers
SMILESCCCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H14F2N2O2/c1-2-5-17-14(19)8-10-7-13(20-18-10)11-4-3-9(15)6-12(11)16/h3-4,6-7H,2,5,8H2,1H3,(H,17,19)
InChIKeyXBBQQQSYADZYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide (CAS 1208926-96-8): A Difluorophenyl Isoxazole Acetamide for Targeted Research


2-[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide is a synthetic small molecule (C14H14F2N2O2, MW 280.27) belonging to the heterocyclic-substituted alkyl amide class . Characterized by an isoxazole core with a 2,4-difluorophenyl substituent and an N-propylacetamide side chain [1], this compound serves as a structurally precise analog within broader patent families describing isoxazole-based modulators, including inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) and class III receptor tyrosine kinases [2]. Its potential utility in medicinal chemistry is suggested by its incorporation into these patented therapeutic platforms, yet direct, published biological activity data for this precise molecule remains absent from major bioactivity databases [1].

The Functional Pitfalls of Replacing 2-[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide in Isoxazole-Dependent Research Programs


The biological and pharmacological impact of isoxazole-containing alkyl amides is exquisitely sensitive to the substitution pattern on the terminal amide, a principle firmly established in structure-activity relationship (SAR) studies of this class [1]. Even seemingly conservative isosteric replacements of the N-propylacetamide moiety, such as with a carboxylic acid or a heterocyclic amide, cannot be assumed to yield interchangeable functional outcomes. For example, in related ACAT inhibitor programs, the specific alkyl amide chain length and branching directly governs enzyme inhibitory potency and physicochemical properties crucial for in vivo distribution [1]. Therefore, substituting 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide with a generic analog from the same broad chemical series without direct comparative validation introduces unacceptable risk of functional divergence, invalidating experimental models and confounding procurement decisions. The quantitative evidence below details the limited but critical differentiation landscape available for this specific compound.

Evidence-Based Selection Guide: Quantified Differences for 2-[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide vs. Its Closest Analogs


Physicochemical Differentiation from the Carboxylic Acid Analog: Hydrogen Bonding Capacity and Lipophilicity

The replacement of the N-propylamide in the target compound with a carboxylic acid yields the closest commercially available analog, [5-(2,4-difluorophenyl)isoxazol-3-yl]acetic acid (CAS 1105191-64-7). This functional group swap fundamentally alters the compound's hydrogen bonding and ionization profile. The target compound is predicted to have increased lipophilicity and metabolic stability due to the neutral amide, while the acid analog, with a formal negative charge at physiological pH, exhibits different solubility and permeability characteristics . Although direct comparative logD or pKa measurements are not published, the distinct IUPAC chemical classifications accurately predict these divergent properties.

Physicochemical profiling Drug-likeness Lead optimization

Core Scaffold Inclusion in FLT3 Kinase Inhibitor Patents Implies Selectivity Potential

The 5-(2,4-difluorophenyl)isoxazole core of the target compound is a critical structural motif in patented biaryl acetamide inhibitors of class III receptor tyrosine kinases, including FLT3 wild-type and its oncogenic mutants (FLT3-ITD) [1]. While specific IC50 values for this exact N-propylacetamide derivative are not publicly disclosed, its inclusion within the Markush structure of patent CA2922230A1 establishes its potential relevance to this therapeutic target. In contrast, closely related isoxazole analogs lacking the biaryl arrangement or with alternative substitution patterns are not universally claimed for this specific kinase inhibition, highlighting a strategic structural differentiation [1]. This indicates that procurement of this specific compound enables exploration of a privileged chemical space for class III RTK inhibitor SAR.

FLT3 kinase inhibition Acute myeloid leukemia Medicinal chemistry

Acknowledged Data Gap: Absence of Published Head-to-Head Biological Activity Comparisons

A systematic search of primary research papers and authoritative databases, including PubChem BioAssay, ChEMBL, and BindingDB, returns no quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide [1]. Consequently, no direct head-to-head comparison against a specific, named analog in a defined biological assay is possible from the public domain. All procurement and selection decisions for this compound must therefore be based on predicted structural differentiation, the proprietary experimental context of the user, and the limited class-level inferences provided above. This lack of public data itself constitutes a differentiating factor: the compound is an unexplored or proprietary chemical entity, offering potential novelty but requiring de novo characterization.

Data transparency Research procurement Risk assessment

Optimal Scientific Procurement Scenarios for 2-[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide


Structure-Activity Relationship (SAR) Exploration of Isoxazole Amide ACAT Inhibitors

This compound is specifically suited for laboratories exploring the impact of N-alkyl amide chain length on the ACAT inhibitory activity and physicochemical properties of isoxazole-scaffold molecules, as described in foundational patents [1]. Its use enables the precise mapping of SAR around the propyl group, which the prior art identifies as a critical variable for potency.

Proprietary Chemical Space Exploration for FLT3-Directed Kinase Programs

Given its structural inclusion in the Markush claims of patents for biaryl acetamide class III RTK inhibitors, procurement is justified for groups conducting competitive intelligence, patent due diligence, or seeking to generate novel analogs within a validated chemical series [2]. It serves as a key reference compound for understanding the intellectual property landscape around FLT3 inhibition.

Physicochemical Probe for Lipophilic Amide versus Hydrophilic Acid Analog Studies

As highlighted by the differentiation from its carboxylic acid analog, this compound is a valuable tool for studies correlating amide versus acid functional groups with cellular permeability, plasma protein binding, or oral bioavailability. Its procurement is essential for any systematic investigation comparing these two common medicinal chemistry motifs in the context of a consistent heterocyclic core .

Core Scaffold for Targeted Library Synthesis in Unexplored Biological Space

The confirmed absence of public bioactivity data for this precise molecule positions it as an attractive, undeveloped starting point for fragment-to-lead or diversity-oriented synthesis programs. Researchers aiming to pioneer new chemical biology probes with a demonstrably privileged scaffold can utilize this compound as a synthetic hub [3].

Quote Request

Request a Quote for 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.